molecular formula C8H8FIO B15380733 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene

1-Fluoro-2-iodo-3-methoxy-4-methylbenzene

Cat. No.: B15380733
M. Wt: 266.05 g/mol
InChI Key: SYJAYTRNAJVIFL-UHFFFAOYSA-N
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Description

1-Fluoro-2-iodo-3-methoxy-4-methylbenzene is a substituted benzene derivative that serves as a versatile intermediate in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. The presence of both fluorine and iodine atoms on the aromatic ring, along with the methoxy and methyl groups, makes it a valuable scaffold for constructing more complex molecules. Its molecular formula is estimated to be C8H8FIO, with a molecular weight of approximately 266.05 g/mol, based on closely related compounds . This compound is primarily used in pharmaceutical and materials science research. The iodine atom acts as an excellent handle for palladium-catalyzed reactions, such as the Suzuki-Miyaura and Stille couplings, enabling the formation of new carbon-carbon bonds. The fluorine atom can be utilized in nucleophilic aromatic substitution or serve as a metabolic blocker in the development of bioactive molecules. The methoxy group offers a site for demethylation or modification, while the methyl group can influence steric and electronic properties. As a halogenated anisole derivative, it may share similar physical properties, such as density and boiling point, with other compounds in its class . This product is classified as For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle it with appropriate precautions, referring to the supplied Safety Data Sheet for specific hazard information .

Properties

Molecular Formula

C8H8FIO

Molecular Weight

266.05 g/mol

IUPAC Name

1-fluoro-2-iodo-3-methoxy-4-methylbenzene

InChI

InChI=1S/C8H8FIO/c1-5-3-4-6(9)7(10)8(5)11-2/h3-4H,1-2H3

InChI Key

SYJAYTRNAJVIFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)I)OC

Origin of Product

United States

Biological Activity

1-Fluoro-2-iodo-3-methoxy-4-methylbenzene is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by the presence of fluorine and iodine atoms along with a methoxy group, exhibits various biological activities that make it a candidate for drug development and other applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H8FIOC_8H_8FIO, with a molecular weight of approximately 266.05 g/mol. The arrangement of substituents on the benzene ring influences its chemical reactivity and biological interactions.

Table 1: Structural Comparison of Similar Compounds

Compound NameMolecular FormulaUnique Features
This compoundC8H8FIOUnique arrangement of substituents
2-Fluoro-3-iodo-4-methoxy-1-methylbenzeneC8H8FIOVariation in functional group positioning
2-Iodo-4-methoxy-1-methylbenzeneC8H9IOLacks fluorine, affecting reactivity

Biological Activity

The biological activity of this compound is primarily linked to its interactions with various biological targets, particularly in the context of drug discovery. The presence of electron-withdrawing groups (fluorine and iodine) enhances its binding affinity to receptors and enzymes, which is crucial for therapeutic efficacy.

Research indicates that the compound interacts with specific nuclear receptors, influencing pathways related to inflammation and immune responses. For instance, it may serve as an inverse agonist for retinoic acid receptor-related orphan receptor C (RORc), which plays a role in the production of interleukin (IL)-17, a cytokine involved in inflammatory diseases such as psoriasis and rheumatoid arthritis .

Case Studies

Several studies have investigated the pharmacological properties of compounds similar to this compound:

  • Inflammatory Disease Models : In vitro assays demonstrated that related compounds exhibit significant inhibition of IL-17 production, suggesting potential therapeutic applications in treating autoimmune disorders .
  • Drug Development : The compound's unique structure allows for modifications that can enhance its selectivity and potency against specific biological targets. For example, structural modifications have led to compounds with improved metabolic stability while maintaining high selectivity for RORc over other nuclear receptors .

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions involving electrophilic aromatic substitution or halogenation methods. These synthetic routes are essential for producing the compound in sufficient quantities for biological testing.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Fluoro-1-iodo-4-methoxy-3-methylbenzene

Chemical Formula : C₈H₈FIO (same as target compound)
CAS Number : 2383865-68-5
Key Differences :

  • Substituent positions: Fluorine (position 2), iodine (position 1), methoxy (position 4), methyl (position 3).
  • Reactivity : Altered electronic effects due to methoxy (electron-donating) and fluorine (electron-withdrawing) in different positions may influence electrophilic substitution pathways .
  • Safety Profile : Identical hazard statements (H315, H319, H335) and purity (97%) .

Simpler Halogenated Derivatives

a. 1-Fluoro-2-iodobenzene

Chemical Formula : C₆H₄FI
Molecular Weight : 220.00 g/mol
Comparison :

  • Lacks methoxy and methyl groups, reducing steric hindrance and electronic complexity.
  • Applications : More suited for straightforward Suzuki-Miyaura couplings due to fewer substituents .
b. 1-Iodo-2-methoxy-4-(trifluoromethyl)benzene

Chemical Formula : C₈H₆F₃IO
Molecular Weight : 302.03 g/mol
Key Differences :

  • Trifluoromethyl (CF₃) group (strong electron-withdrawing) replaces methyl (electron-donating), significantly lowering electron density on the aromatic ring.
  • Reactivity : Enhanced stability toward nucleophilic attack but reduced activity in electrophilic substitutions compared to the target compound .

Nitro- and Bromo-Substituted Analogues

a. 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene

Chemical Formula: C₇H₅BrFNO₃ Molecular Weight: 266.03 g/mol Comparison:

  • Nitro group (electron-withdrawing) increases acidity of adjacent protons and reduces ring reactivity in cross-couplings.
  • Hazards : Likely higher toxicity due to nitro group, though specific data are unavailable .
b. 3-Bromo-5-fluoro-4-iodoaniline

Chemical Formula: C₆H₄BrFINO Molecular Weight: 316.91 g/mol Key Differences:

  • Amino group (electron-donating) enhances para-directed electrophilic substitutions, contrasting with the methoxy group’s ortho/para-directing effects in the target compound.
  • Applications: Potential use in dye or pharmaceutical intermediates due to amine functionality .

Physical and Chemical Properties

Property Target Compound 1-Iodo-2-methoxy-4-(trifluoromethyl)benzene 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene
Molecular Weight (g/mol) 266.05 302.03 266.03
Melting Point Not reported Not reported Not reported
Halogen Substituents F, I I, CF₃ Br, F, NO₂
Electron Effects Mixed (donor + withdrawer) Strongly electron-withdrawing (CF₃) Strongly electron-withdrawing (NO₂)
Purity 97% Not reported 95%

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